1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole
Overview
Description
1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research. It is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a diagnostic tool for certain diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole is not fully understood. However, it is thought to work by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 1-benzyl-2-(benzylsulfonyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential as a diagnostic tool for certain diseases. Additionally, more research is needed to determine its safety and efficacy in clinical trials.
properties
IUPAC Name |
1-benzyl-2-benzylsulfonylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-26(25,16-18-11-5-2-6-12-18)21-22-19-13-7-8-14-20(19)23(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGUTOKAKJTPEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5561046 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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